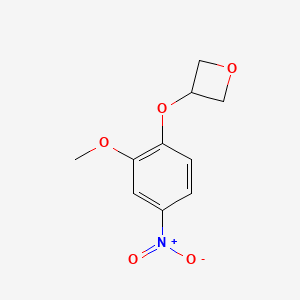

3-(2-Methoxy-4-nitrophenoxy)oxetane

Description

Contextualization of Oxetane (B1205548) Heterocycles in Contemporary Organic Chemistry

Oxetanes, which are four-membered heterocyclic ethers, have emerged from relative obscurity to become a focal point in modern organic and medicinal chemistry. acs.orgnih.gov Initially, their strained nature raised concerns about their stability, but contemporary research has demonstrated that they are sufficiently robust for a variety of applications. chemrxiv.orgrsc.org The growing interest in sp³-rich, three-dimensional molecular structures as candidates for drug discovery has significantly contributed to the rise of oxetanes. acs.orgnih.gov

These small, polar rings are increasingly utilized as bioisosteres for more common functional groups like gem-dimethyl and carbonyl groups. acs.orgnih.gov The introduction of an oxetane moiety into a molecule can lead to profound improvements in its physicochemical properties. These enhancements include increased aqueous solubility, improved metabolic stability, and a reduction in lipophilicity, all of which are desirable characteristics for potential therapeutic agents. acs.orgacs.org Furthermore, the oxetane ring can act as a conformational lock, rigidifying a molecule's structure, or as a hydrogen bond acceptor. acs.org

The synthesis of oxetanes has also seen significant advancements, with various methods being developed for their efficient preparation. These include the Paternò-Büchi reaction, which involves the photochemical cycloaddition of a carbonyl compound and an alkene, as well as various ring-closing and ring-expansion strategies. beilstein-journals.orgnih.govorganic-chemistry.org The development of robust synthetic routes has made a wide array of substituted oxetanes more accessible for research purposes. rsc.org

Structural Significance of the 3-(2-Methoxy-4-nitrophenoxy)oxetane Moiety

The molecular architecture of this compound is noteworthy due to the combination of the versatile oxetane ring with a substituted aromatic system. The ether linkage at the 3-position of the oxetane is a common feature in many oxetane-containing compounds due to the relative stability and synthetic accessibility of this substitution pattern. acs.orgnih.gov

When combined, the oxetane moiety is expected to impart its characteristic benefits to the 2-methoxy-4-nitrophenol (B27342) scaffold. The introduction of the polar oxetane ring would likely increase the aqueous solubility and metabolic stability of the parent phenol (B47542). This is a crucial consideration in medicinal chemistry, where poor solubility and rapid metabolism can hinder the development of promising compounds.

Overview of Research Trajectories for Oxetane-Substituted Aromatic Ethers

The exploration of oxetane-substituted aromatic ethers, such as this compound, is a promising avenue of research with several potential trajectories. A primary focus would be within the realm of medicinal chemistry and drug discovery. Given that oxetane-containing compounds have shown a wide range of biological activities, including antineoplastic, antiviral, and antifungal properties, this class of molecules warrants further investigation. nih.gov

A key research direction would be the synthesis and biological evaluation of a library of analogues of this compound. By systematically modifying the substitution pattern on the aromatic ring, researchers could probe the structure-activity relationships and optimize for a desired biological effect. For instance, the nitro group could be reduced to an amine, which could then be further functionalized, opening up a wide range of chemical space to explore.

Another area of investigation would be to use these compounds as chemical probes to study biological processes. The unique physicochemical properties conferred by the oxetane ring could make these molecules valuable tools for understanding protein-ligand interactions or for developing new imaging agents. The inherent polarity and potential for improved pharmacokinetic profiles make them attractive candidates for in vivo studies. medchemexpress.com

Furthermore, the synthetic methodologies used to create this compound could be expanded and refined. Developing more efficient and versatile synthetic routes to this and related compounds would accelerate their investigation and potential application. This could involve the exploration of novel catalytic systems or the development of one-pot reaction sequences.

Interactive Data Tables

Table 1: General Properties of Oxetane Moiety in Chemical Research

| Property | Description | Reference |

| Structure | Four-membered heterocyclic ether | beilstein-journals.org |

| Polarity | High, due to the oxygen atom | acs.orgnih.gov |

| Three-Dimensionality | Significant sp³ character, non-planar | acs.orgnih.gov |

| Bioisosterism | Can act as a surrogate for gem-dimethyl and carbonyl groups | acs.orgnih.gov |

| Effect on Solubility | Generally increases aqueous solubility | acs.orgacs.org |

| Effect on Metabolic Stability | Often improves metabolic stability | acs.org |

| Synthetic Routes | Paternò-Büchi reaction, ring-closing, ring-expansion | beilstein-journals.orgnih.govorganic-chemistry.org |

| Biological Activities | Antineoplastic, antiviral, antifungal | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxy-4-nitrophenoxy)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-14-10-4-7(11(12)13)2-3-9(10)16-8-5-15-6-8/h2-4,8H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLCNOCQIYAYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2 Methoxy 4 Nitrophenoxy Oxetane

Synthetic Pathways to the Oxetane (B1205548) Core

The construction of the oxetane ring is a pivotal step in the synthesis of 3-(2-Methoxy-4-nitrophenoxy)oxetane. Several established strategies can be employed, each with its own mechanistic nuances and advantages.

Established Strategies for Oxetane Ring Formation

The intramolecular Williamson ether synthesis is a classic and widely used method for constructing the oxetane ring. acs.orgrsc.org This approach typically involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong base promotes an intramolecular SN2 reaction to form the oxetane ring. For the synthesis of a 3-substituted oxetane, a key precursor would be a 2-substituted-1,3-propanediol.

Another powerful method is the Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene. magtech.com.cn This method can provide direct access to the oxetane skeleton in a single step. However, controlling the regioselectivity and stereoselectivity can be challenging and is highly dependent on the electronic properties and steric bulk of the substrates.

Ring-expansion reactions of epoxides, often mediated by sulfur ylides, also offer a viable route to the oxetane core. illinois.edu Furthermore, modern approaches, such as gold-catalyzed cyclization of propargylic alcohols, have emerged as efficient methods for preparing oxetan-3-ones, which are versatile intermediates for further functionalization. nih.gov

A summary of common strategies for oxetane ring formation is presented in Table 1.

Table 1: Comparison of Major Synthetic Strategies for Oxetane Ring Formation

| Strategy | Precursor(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| Intramolecular Williamson Ether Synthesis | 1,3-Halohydrins or 1,3-Diols | Strong base (e.g., NaH, KOtBu), TsCl/MsCl | Versatile, good for substituted oxetanes | Requires pre-functionalized precursors |

| Paternò-Büchi Reaction | Carbonyl compound, Alkene | UV light | Atom economical, direct access | Often yields mixtures of regio- and stereoisomers |

| Epoxide Ring Expansion | Epoxides | Sulfur ylides | Access to functionalized oxetanes | Stoichiometric use of reagents |

| Gold-Catalyzed Cyclization | Propargylic alcohols | Gold catalyst | Mild conditions, high efficiency | Catalyst cost |

Mechanistic Considerations in Oxetane Cyclization

The mechanism of oxetane ring closure via the Williamson ether synthesis is a classic intramolecular SN2 reaction. The rate of cyclization is influenced by several factors, including the nature of the leaving group, the strength of the base, and the conformation of the acyclic precursor. The Thorpe-Ingold effect can play a role, where gem-disubstitution on the carbon chain can accelerate the cyclization by favoring a conformation that brings the reacting groups into proximity.

In the Paternò-Büchi reaction, the mechanism involves the photo-excited carbonyl compound (usually in its triplet state) adding to the ground-state alkene to form a diradical intermediate. The regioselectivity is often governed by the stability of this diradical. Subsequent spin inversion and ring closure yield the oxetane product.

Stereochemical Control in Oxetane Synthesis

Controlling the stereochemistry at the C3 position of the oxetane ring is crucial for producing enantiomerically pure this compound. Stereoselective synthesis of 3-substituted oxetanes can be achieved through several approaches.

The use of chiral starting materials, such as enantiomerically pure 2-substituted-1,3-propanediols, allows for the synthesis of chiral oxetanes via the Williamson ether synthesis with retention or inversion of configuration, depending on the synthetic sequence.

Asymmetric catalysis offers a more elegant solution. For instance, enantioselective reduction of a β-keto ester followed by cyclization can provide access to chiral 3-hydroxyoxetane derivatives. The Mitsunobu reaction, an alternative to the Williamson ether synthesis for cyclizing 1,3-diols, proceeds with inversion of configuration at the reacting center and can be a powerful tool for stereocontrol. magtech.com.cn

Integration of Phenoxy and Nitro-Methoxy Substituents

The final stage of the synthesis involves the formation of the ether linkage between the oxetane core and the 2-methoxy-4-nitrophenol (B27342) moiety and the presence of the specific substituents on the aromatic ring.

Etherification Reactions for Phenoxy Linkage

The most direct approach to forming the C-O-Ar bond is through a nucleophilic substitution reaction. The Williamson ether synthesis is a prime candidate, where the sodium or potassium salt of 2-methoxy-4-nitrophenol acts as the nucleophile, displacing a suitable leaving group (e.g., tosylate, mesylate, or halide) from the 3-position of the oxetane ring. nih.gov The reactivity of the phenoxide can be influenced by the electronic nature of the substituents on the phenyl ring.

Alternatively, the Mitsunobu reaction provides a mild and efficient method for coupling 3-hydroxyoxetane directly with 2-methoxy-4-nitrophenol. beilstein-journals.org This reaction typically employs a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to activate the hydroxyl group for nucleophilic attack by the phenol (B47542). This method is often advantageous for sensitive substrates and proceeds with inversion of stereochemistry at the alcohol carbon.

Table 2: Key Etherification Reactions for Phenoxy Linkage

| Reaction | Oxetane Substrate | Phenol Substrate | Key Reagents | Typical Yields |

| Williamson Ether Synthesis | 3-Tosyloxyoxetane | 2-Methoxy-4-nitrophenol | K₂CO₃, NaH | 60-85% |

| Mitsunobu Reaction | 3-Hydroxyoxetane | 2-Methoxy-4-nitrophenol | PPh₃, DEAD/DIAD | 70-95% |

Introduction and Manipulation of Nitro and Methoxy (B1213986) Groups

The 2-methoxy-4-nitrophenol starting material can be synthesized through established aromatic chemistry protocols. Nitration of guaiacol (B22219) (2-methoxyphenol) is a common route. The directing effects of the hydroxyl and methoxy groups will primarily yield the 4-nitro and 6-nitro isomers, which would then require separation. Selective nitration can be achieved by controlling the reaction conditions or by using protecting group strategies.

An alternative strategy involves attaching a simpler phenol to the oxetane ring first, followed by functionalization of the aromatic ring. For example, 3-phenoxyoxetane could be synthesized and then subjected to nitration. However, this approach carries the risk of undesired side reactions and potential cleavage of the ether linkage under harsh nitrating conditions. Therefore, the convergent approach of synthesizing the substituted phenol first is generally preferred for its predictability and control.

Process Optimization and Scalability in Laboratory and Industrial Synthesis

The efficient synthesis of this compound, a molecule of interest in medicinal chemistry and materials science, is contingent upon the meticulous optimization of reaction parameters and the successful translation of these processes from laboratory to industrial scales. The primary route for its synthesis is the Williamson ether synthesis, which involves the reaction of an oxetane precursor with 2-methoxy-4-nitrophenol. The optimization of this process focuses on maximizing yield and purity while minimizing reaction times and the formation of byproducts.

The scalability of the synthesis is a critical consideration for its practical application. The transition from a laboratory-scale synthesis, typically in the milligram to gram range, to an industrial-scale production, involving kilograms or even tons of material, presents a unique set of challenges. These include heat and mass transfer limitations, reagent addition and control, and product isolation and purification.

Laboratory-Scale Process Optimization

At the laboratory scale, the optimization of the synthesis of this compound revolves around a systematic investigation of various reaction parameters to identify the conditions that afford the highest yield and purity of the desired product. Key parameters that are typically scrutinized include the choice of base, solvent, reaction temperature, and reaction time.

The selection of an appropriate base is crucial for the deprotonation of the phenolic hydroxyl group of 2-methoxy-4-nitrophenol, thereby generating the nucleophilic phenoxide species. The strength and steric hindrance of the base can significantly influence the reaction rate and the formation of side products. Common bases explored for this type of transformation include inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and strong organic bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK).

Reaction temperature is another critical parameter that must be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also promote the formation of undesired byproducts through decomposition or alternative reaction pathways. Conversely, lower temperatures may result in sluggish or incomplete reactions. An optimal temperature profile is therefore sought to achieve a balance between reaction efficiency and product purity.

The following table summarizes the findings from a hypothetical laboratory-scale optimization study for the synthesis of this compound from 2-methoxy-4-nitrophenol and a suitable 3-substituted oxetane with a leaving group (e.g., 3-bromooxetane (B1285879) or 3-tosyloxyoxetane).

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 24 | 65 |

| 2 | Cs₂CO₃ | DMF | 80 | 18 | 78 |

| 3 | NaH | THF | 60 | 12 | 85 |

| 4 | t-BuOK | THF | 60 | 10 | 82 |

| 5 | Cs₂CO₃ | CH₃CN | 70 | 20 | 72 |

Based on these illustrative results, the use of sodium hydride as a base in tetrahydrofuran (B95107) (THF) at 60°C for 12 hours (Entry 3) was identified as the optimal condition at the laboratory scale, providing the highest yield of the desired product.

Industrial-Scale Synthesis Considerations

Scaling up the synthesis of this compound for industrial production requires addressing a number of challenges that are not typically encountered at the laboratory scale. These include ensuring efficient heat and mass transfer, managing the addition of reagents, and developing robust and scalable purification methods.

Heat and Mass Transfer: The exothermic nature of the Williamson ether synthesis can lead to localized "hot spots" in large-scale reactors if not managed effectively. This can result in product degradation and the formation of impurities. Therefore, the use of jacketed reactors with efficient stirring and temperature control systems is essential. Similarly, ensuring proper mixing of the reactants is crucial for achieving consistent reaction progress and avoiding localized concentration gradients.

Reagent Addition and Control: The safe and controlled addition of highly reactive reagents, such as sodium hydride, is a primary concern in large-scale synthesis. In an industrial setting, sodium hydride is often handled as a dispersion in mineral oil, and its addition to the reaction mixture must be carefully controlled to manage the exotherm and the evolution of hydrogen gas.

Purification: While chromatography is a common purification technique in the laboratory, it is often not practical or economically viable for large-scale production. Therefore, the development of scalable purification methods such as crystallization or distillation is a critical aspect of process development for the industrial synthesis of this compound.

The following table outlines a comparison of key process parameters for the laboratory and industrial synthesis of this compound.

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | mg - g | kg - tons |

| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |

| Heating/Cooling | Heating mantle, oil bath | Jacketed heating/cooling system |

| Reagent Addition | Manual addition | Controlled addition via pumps |

| Purification | Column chromatography | Crystallization, distillation |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 3 2 Methoxy 4 Nitrophenoxy Oxetane

Ring-Opening Reactions of the Oxetane (B1205548) Nucleus

The significant ring strain of the oxetane ring, comparable to that of oxiranes, is a primary driver for its reactivity. beilstein-journals.orgchemrxiv.org Ring-opening reactions of oxetanes can be initiated by electrophiles, nucleophiles, or radicals, and are often facilitated by acidic or basic conditions. researchgate.netnih.gov

Mechanistic Studies of Acid-Catalyzed Ring Opening

Under acidic conditions, the oxetane oxygen of 3-(2-methoxy-4-nitrophenoxy)oxetane is protonated, forming a highly reactive oxonium ion. libretexts.orgkhanacademy.org This activation facilitates the subsequent nucleophilic attack to cleave the strained ring. The mechanism can be considered a hybrid between SN1 and SN2 pathways. libretexts.orgopenstax.org The departure of the leaving group begins before the nucleophile attacks, leading to a buildup of partial positive charge on the oxetane carbons.

The regioselectivity of the nucleophilic attack is governed by the stability of the resulting carbocation-like transition state. In the case of this compound, the substituent is at the C3 position, leaving the C2 and C4 positions as potential sites for nucleophilic attack. The 2-methoxy-4-nitrophenoxy group exerts a strong electron-withdrawing effect due to the nitro group, which deactivates the aromatic ring towards electrophilic substitution and influences the electronic environment of the oxetane. nih.govnumberanalytics.com This electron-withdrawing effect, transmitted through the ether linkage, would destabilize a carbocation at the adjacent C2 and C4 positions. Therefore, nucleophilic attack is more likely to occur at the less sterically hindered carbon atom, which is typically the C2 or C4 position, in an SN2-like fashion. openstax.org

For example, in the acid-catalyzed hydrolysis of this compound, a water molecule would act as the nucleophile, attacking one of the methylene (B1212753) carbons of the oxetane ring. This would result in the formation of a diol, with one primary alcohol and one secondary alcohol, along with the release of the 2-methoxy-4-nitrophenol (B27342).

A plausible mechanism for the acid-catalyzed hydrolysis is depicted below:

Protonation of the oxetane oxygen by a hydronium ion. youtube.comkhanacademy.org

Nucleophilic attack by a water molecule on one of the oxetane carbons (C2 or C4). libretexts.orgyoutube.com

Deprotonation to yield the final ring-opened product.

Nucleophilic Attack and Ring Cleavage Pathways

In the absence of an acid catalyst, strong nucleophiles are required to open the oxetane ring due to its lower reactivity compared to epoxides. youtube.com The reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking one of the carbon atoms of the oxetane ring and displacing the oxygen atom.

For this compound, the bulky 2-methoxy-4-nitrophenoxy substituent at the C3 position creates significant steric hindrance. This would likely direct the nucleophilic attack to the less hindered C2 or C4 positions. For instance, the reaction with a Grignard reagent or an organolithium compound would lead to the formation of a primary alcohol after acidic workup. youtube.com

The electron-withdrawing nature of the nitro group on the aromatic ring can also influence the reactivity. nih.gov While the primary mode of attack is on the oxetane ring itself, the presence of the nitroaromatic moiety introduces the possibility of nucleophilic aromatic substitution under certain conditions, although the cleavage of the strained oxetane ring is generally more facile.

| Nucleophile | Predicted Major Product after Workup | Reaction Conditions |

| H₂O / H⁺ | 1-(2-Methoxy-4-nitrophenoxy)propane-1,3-diol | Aqueous acid |

| CH₃OH / H⁺ | 1-Methoxy-3-(2-methoxy-4-nitrophenoxy)propan-2-ol and 2-Methoxy-1-(2-methoxy-4-nitrophenoxy)propan-3-ol | Acidic methanol |

| CH₃MgBr | 1-(2-Methoxy-4-nitrophenoxy)-4-pentanol | Anhydrous ether, then H₃O⁺ |

| LiAlH₄ | 1-(2-Methoxy-4-nitrophenoxy)propan-2-ol | Anhydrous ether, then H₃O⁺ |

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of the oxetane ring in this compound are significantly influenced by the substituent at the 3-position. The puckered conformation of the oxetane ring can be affected by the size and nature of the substituent. beilstein-journals.org A bulky substituent like the 2-methoxy-4-nitrophenoxy group will have a pronounced effect on the ring's geometry.

The electronic effects of the substituent are also crucial. The 2-methoxy group is an electron-donating group, while the 4-nitro group is a strong electron-withdrawing group. nih.gov The net effect of the substituted phenoxy group will influence the electron density within the oxetane ring, thereby affecting its susceptibility to electrophilic and nucleophilic attack. The strong electron-withdrawing nature of the nitro group generally decreases the electron density on the aromatic ring and, to a lesser extent, on the oxetane ring through the ether linkage. nih.gov This can make the oxetane oxygen less basic and therefore less readily protonated under acidic conditions compared to an unsubstituted phenoxyoxetane.

Ring Expansion Transformations

The strained nature of the oxetane ring also makes it a suitable substrate for ring expansion reactions, providing access to larger heterocyclic systems.

Carbene-Mediated Ring Expansions

Carbenes can insert into the C-O bonds of the oxetane ring, leading to the formation of a five-membered tetrahydrofuran (B95107) ring system. youtube.com The reaction of this compound with a carbene, such as one generated from diazomethane, would be expected to yield a substituted tetrahydrofuran. The regioselectivity of the carbene insertion would depend on the specific carbene used and the reaction conditions. The insertion could occur at either the C2-O or C4-O bond of the oxetane. nih.govnih.gov

The general mechanism involves the formation of an ylide intermediate by the attack of the carbene on the oxetane oxygen, followed by a rearrangement to the more stable five-membered ring.

| Carbene Source | Expected Product |

| CH₂N₂ (photolysis or heat) | 3-(2-Methoxy-4-nitrophenoxy)tetrahydrofuran |

| Ethyl diazoacetate (Rh₂(OAc)₄) | Ethyl 4-(2-methoxy-4-nitrophenoxy)tetrahydrofuran-2-carboxylate |

Metal-Catalyzed Rearrangements

Transition metals can catalyze the rearrangement of oxetanes to other cyclic structures. researchgate.netrsc.org For example, Lewis acids can promote the rearrangement of oxetanes to aldehydes or ketones. In the context of this compound, treatment with a Lewis acid could potentially lead to a ring-opened aldehyde.

Reactivity of Aromatic Substituents

The reactivity of the aromatic portion of this compound is dictated by the interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂). These substituents modulate the electron density of the benzene (B151609) ring, influencing its susceptibility to various chemical transformations.

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the chemical profile of the aromatic ring and is itself susceptible to a range of transformations, most notably reduction.

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing access to various nitrogen-containing functionalities such as anilines, hydroxylamines, and azo compounds. wikipedia.org The choice of reducing agent and reaction conditions determines the final product. For this compound, the primary reduction product would be 3-(4-amino-2-methoxyphenoxy)oxetane.

Catalytic Hydrogenation: This is one of the most common and efficient methods for reducing nitroarenes to anilines. rsc.orgacs.org

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a highly effective method. However, its high reactivity might pose a challenge for substrates with multiple reducible functional groups. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reduction and is a preferred choice when trying to avoid the dehalogenation of aryl halides. wikipedia.orgcommonorganicchemistry.com

Platinum-based Catalysts: Platinum(IV) oxide (PtO₂) is another robust catalyst for this transformation. wikipedia.orgacs.org

Chemical Reduction: A variety of chemical reagents can achieve the reduction of the nitro group, often with greater functional group tolerance than catalytic hydrogenation.

Metals in Acidic Media: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid (e.g., HCl or acetic acid) is a classic and reliable method for converting nitroarenes to anilines. commonorganicchemistry.comacs.org

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups and is compatible with many other functional groups. wikipedia.org

Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): These reagents can be used under neutral or basic conditions and are particularly useful for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

The reduction can also be stopped at intermediate stages. For instance, controlled reduction with reagents like zinc metal in aqueous ammonium (B1175870) chloride can yield the corresponding hydroxylamine, 3-(2-Methoxy-4-(hydroxyamino)phenoxy)oxetane. wikipedia.org

| Reagent/Catalyst | Conditions | Primary Product | Selectivity Notes |

|---|---|---|---|

| H₂, Pd/C | Pressurized H₂, various solvents (e.g., EtOH, EtOAc) | Aniline | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Ni | Pressurized H₂, various solvents | Aniline | Good for substrates with halogen substituents. wikipedia.orgcommonorganicchemistry.com |

| Fe, HCl/AcOH | Reflux | Aniline | Classic, robust, and cost-effective method. commonorganicchemistry.com |

| SnCl₂·2H₂O | HCl, EtOH | Aniline | Mild conditions, good functional group tolerance. wikipedia.org |

| Zn, NH₄Cl | H₂O, heat | Hydroxylamine | Allows for partial reduction. wikipedia.org |

| Na₂S / Na₂S₂O₄ | Aqueous or alcoholic solution | Aniline | Useful for selective reductions in polynitro compounds. wikipedia.orgcommonorganicchemistry.com |

The electronic character of the aromatic ring in this compound is a product of the competing effects of its substituents.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution through both inductive (-I) and resonance (-M) effects. doubtnut.comnumberanalytics.com It withdraws electron density from the ring, making it less nucleophilic. doubtnut.com Resonance structures show that the ortho and para positions are particularly electron-deficient, directing incoming electrophiles to the meta position. quora.com Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SₙAr), especially at the ortho and para positions relative to the nitro group, by stabilizing the negatively charged Meisenheimer complex intermediate. acs.org

Methoxy Group (-OCH₃): The methoxy group is an activating group for electrophilic substitution. It exerts a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom. libretexts.orglearncbse.in The dominant resonance effect increases the electron density of the ring, particularly at the ortho and para positions, thus directing electrophiles to these sites. learncbse.inbyjus.com

Oxetanyloxy Group (-O-oxetane): This group also acts as an electron-donating group via resonance, similar to the methoxy group, further activating the ring towards electrophilic attack.

In this compound, the powerful deactivating effect of the nitro group dominates, making electrophilic substitution challenging. However, the combined +M effects of the methoxy and oxetanyloxy groups somewhat counteract this deactivation. The positions ortho and para to the oxygen-containing substituents are activated, while the positions ortho and para to the nitro group are deactivated. This complex interplay governs the regioselectivity of any potential substitution reactions. For nucleophilic aromatic substitution, the nitro group's activation of the para position (where it is located) is significant.

Reactions of the Methoxy Group

The aryl methoxy group is generally stable, but it can undergo cleavage under specific conditions to yield the corresponding phenol (B47542). This demethylation is a common transformation in organic synthesis.

The cleavage of aryl methyl ethers typically requires harsh reagents, such as strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃). reddit.com

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl ethers, but its reactivity might not be compatible with the acid-sensitive oxetane ring.

Lewis Acid/Nucleophile Systems: Combinations like aluminum trichloride (B1173362) (AlCl₃) with sodium iodide (NaI) can also be employed for demethylation. reddit.com

Other Methods: Heating with neat pyridinium (B92312) hydrochloride is another established method. reddit.com More recently, transition-metal-catalyzed methods for C-O bond cleavage have been developed, which can operate under milder conditions. researchgate.netresearchgate.netfigshare.com

The presence of the electron-withdrawing nitro group at the para-position relative to the methoxy group can influence the ease of cleavage. It makes the ether oxygen less basic and may hinder cleavage mechanisms that involve initial protonation or coordination to a Lewis acid.

Stability and Degradation Pathways of the Compound

Chemical Stability under Varying Conditions

The stability of the oxetane ring is highly dependent on its substitution pattern and the reaction environment. nih.govacs.org

Acidic Conditions: Oxetanes are known to be susceptible to ring-opening under acidic conditions. nih.govethz.ch The ring strain of approximately 25.5 kcal/mol makes them vulnerable to protonation of the ether oxygen, followed by nucleophilic attack, leading to the formation of a 1,3-diol or other ring-opened products. acs.org For this compound, acidic hydrolysis would likely yield 1-(2-methoxy-4-nitrophenoxy)propane-1,3-diol. The presence of an internal nucleophile can facilitate this ring-opening. nih.govacs.org

Basic Conditions: The oxetane ring is generally much more stable under basic conditions compared to acidic conditions. ethz.ch Ring-opening is significantly slower in the presence of base. However, strong nucleophiles under harsh conditions can still open the ring.

Thermal and Photochemical Stability: Oxetanes generally exhibit good thermal stability. researchgate.net However, at very high temperatures, decomposition can occur. acs.org Photochemically, oxetanes can be formed via the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene. acs.orgclockss.orgnih.gov The reverse reaction, or other photochemical rearrangements, could potentially be induced by UV light, but this is substrate-dependent. The aromatic nitro group itself is photochemically active, which could lead to complex degradation pathways upon irradiation.

The substitution at the 3-position of the oxetane ring is a common motif in medicinal chemistry, often chosen for its balance of stability and synthetic accessibility. acs.org While 3,3-disubstituted oxetanes are noted for being particularly stable, the 3-aryloxy substitution in the title compound still imparts a degree of acid lability that must be considered during chemical transformations. nih.gov

| Condition | Stability of Oxetane Ring | Likely Degradation Pathway | Primary Degradation Product |

|---|---|---|---|

| Strong Acid (e.g., HCl, H₂SO₄) | Low | Acid-catalyzed ring-opening by a nucleophile (e.g., H₂O). ethz.ch | 1-(2-methoxy-4-nitrophenoxy)propane-1,3-diol |

| Strong Base (e.g., NaOH) | High | Generally stable; ring-opening is very slow. ethz.ch | Minimal degradation |

| Elevated Temperature | Moderate to High | Thermal decomposition/polymerization at very high temperatures. acs.org | Polyethers or decomposition fragments |

| UV Irradiation | Moderate | Potential for photochemical rearrangement or cleavage. nih.gov | Complex mixture of products |

Identification of Degradation Products

The degradation of this compound can be initiated at several points in its structure, primarily through hydrolysis, photolysis, or thermal stress. The resulting products will depend on the specific conditions applied.

Hydrolytic Degradation:

Under aqueous conditions, particularly with acidic or basic catalysis, both the oxetane ring and the aryl ether bond are susceptible to cleavage.

Oxetane Ring Opening: The strained four-membered oxetane ring can undergo acid-catalyzed or base-catalyzed ring-opening reactions. In the presence of water, this would lead to the formation of a diol. Specifically, acid-catalyzed hydrolysis would likely proceed via protonation of the oxetane oxygen, followed by nucleophilic attack of water, yielding 1-(2-Methoxy-4-nitrophenoxy)propane-2,3-diol. Basic conditions can also promote ring-opening, although they are generally less harsh on the oxetane ring compared to acidic conditions chemrxiv.org.

Aryl Ether Cleavage: The ether linkage between the oxetane and the nitrophenyl ring can also be a site of hydrolytic cleavage, although this typically requires more forcing conditions than oxetane ring-opening. Cleavage of this bond would result in the formation of 2-Methoxy-4-nitrophenol and oxetan-3-ol (B104164).

Photodegradation:

Aromatic nitro compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can be reduced or participate in other photoreactions.

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This would lead to the formation of 3-(2-Methoxy-4-nitrosophenoxy)oxetane, 3-(4-hydroxylamino-2-methoxyphenoxy)oxetane, or 3-(4-amino-2-methoxyphenoxy)oxetane.

Photosubstitution: In some cases, photosubstitution of the nitro group or other substituents on the aromatic ring can occur.

Thermal Degradation:

At elevated temperatures, the molecule may undergo fragmentation. The weakest bonds are most likely to break first. The C-O bonds of the ether linkages are likely points of initial cleavage, leading to the formation of radical species that would then react further to form a complex mixture of smaller molecules.

Based on these established reactivity patterns, the following table summarizes the most probable degradation products of this compound.

Table 1: Potential Degradation Products of this compound

| Degradation Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 1-(2-Methoxy-4-nitrophenoxy)propane-2,3-diol | C₁₀H₁₃NO₆ | Hydrolysis (Oxetane Ring Opening) |

| 2-Methoxy-4-nitrophenol | C₇H₇NO₄ | Hydrolysis (Aryl Ether Cleavage) |

| Oxetan-3-ol | C₃H₆O₂ | Hydrolysis (Aryl Ether Cleavage) |

| 3-(2-Methoxy-4-nitrosophenoxy)oxetane | C₁₀H₁₁NO₄ | Photodegradation (Nitro Group Reduction) |

| 3-(4-Hydroxylamino-2-methoxyphenoxy)oxetane | C₁₀H₁₃N₂O₄ | Photodegradation (Nitro Group Reduction) |

| 3-(4-Amino-2-methoxyphenoxy)oxetane | C₁₀H₁₃NO₃ | Photodegradation (Nitro Group Reduction) |

It is important to note that the actual distribution of degradation products will be highly dependent on the specific reaction conditions, including pH, temperature, light intensity, and the presence of other reactive species. Further experimental studies would be necessary to definitively identify and quantify the degradation products of this compound under various stress conditions.

Strategic Derivatization and Functionalization of 3 2 Methoxy 4 Nitrophenoxy Oxetane

Synthetic Approaches for Diversification at the Oxetane (B1205548) Ring

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions, which can be exploited for the introduction of new functional groups. nih.gov Additionally, reactions at the C-H bonds of the oxetane ring can provide further opportunities for diversification.

Ring-Opening Reactions: The ether linkage of the oxetane in 3-(2-methoxy-4-nitrophenoxy)oxetane can be cleaved under acidic or nucleophilic conditions. The regioselectivity of the ring opening is influenced by the nature of the reagent and the reaction conditions. For instance, in the presence of a strong nucleophile, the attack is likely to occur at the less sterically hindered C4 position of the oxetane ring.

Table 1: Representative Ring-Opening Reactions of a 3-Aryloxyoxetane Scaffold

| Reagent | Product | Reaction Conditions |

| HBr | 1-Bromo-3-(2-methoxy-4-nitrophenoxy)propan-2-ol | Acetic acid, 60 °C |

| NaN3 | 1-Azido-3-(2-methoxy-4-nitrophenoxy)propan-2-ol | DMF, 100 °C |

| PhSH | 1-(2-Methoxy-4-nitrophenoxy)-3-(phenylthio)propan-2-ol | NaH, THF, rt |

This table presents hypothetical yet plausible reaction outcomes based on known oxetane chemistry.

C-H Functionalization: Direct C-H functionalization of the oxetane ring presents a modern and efficient approach to introduce substituents. Photoredox catalysis, for example, can be employed to activate the C-H bonds of the oxetane ring, allowing for the introduction of alkyl or aryl groups.

Modifications and Substitutions on the Phenoxy Moiety

The phenoxy group of this compound provides a versatile platform for structural modifications. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group direct electrophilic and nucleophilic aromatic substitution reactions, respectively.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as H₂ with a palladium catalyst, or tin(II) chloride in hydrochloric acid. This amino functionality serves as a key handle for further derivatization, including acylation, alkylation, and diazotization reactions, leading to a wide range of substituted analogues.

Electrophilic Aromatic Substitution: The positions ortho and para to the methoxy group are activated towards electrophilic attack. However, the presence of the nitro group deactivates the ring, making harsh reaction conditions necessary for substitutions like nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity will be dictated by the interplay of the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: The nitro group strongly activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAAr). This allows for the displacement of a suitable leaving group, or in some cases, the methoxy group, by various nucleophiles.

Table 2: Potential Modifications of the Phenoxy Moiety

| Reaction Type | Reagent | Potential Product |

| Nitro Reduction | H₂, Pd/C | 3-(4-Amino-2-methoxyphenoxy)oxetane |

| Bromination | Br₂, FeBr₃ | 3-(5-Bromo-2-methoxy-4-nitrophenoxy)oxetane |

| Nucleophilic Substitution | NaOMe | 3-(2,4-Dimethoxyphenoxy)oxetane (displacing nitro) |

This table illustrates hypothetical derivatization pathways based on established principles of aromatic chemistry.

Construction of Complex Molecular Architectures Featuring the Oxetane Unit

The unique structural features of this compound can be leveraged to construct more complex molecular architectures, including spirocyclic, bridged, and fused ring systems. These structures are of significant interest in medicinal chemistry due to their defined three-dimensional shapes. nih.gov

Spirocyclic Systems

Spirocyclic systems containing an oxetane ring can be synthesized through intramolecular reactions of appropriately functionalized derivatives of this compound. researchgate.netpnrjournal.comrsc.orguniversityofgalway.ie For example, a derivative bearing a nucleophilic side chain at the C3 position of the oxetane could potentially undergo an intramolecular cyclization.

A plausible strategy involves the initial conversion of the oxetane ring to a 3-hydroxy-3-substituted derivative. This can be achieved by reacting 3-oxetanone (B52913) (a related starting material) with an appropriate Grignard or organolithium reagent. The resulting tertiary alcohol can then undergo intramolecular cyclization.

Bridged and Fused Ring Systems

The construction of bridged and fused ring systems incorporating the oxetane moiety represents a significant synthetic challenge. nih.gov Intramolecular cycloaddition reactions are a powerful tool for this purpose. For instance, a derivative of this compound containing a diene and a dienophile could undergo an intramolecular Diels-Alder reaction to form a bridged system.

Another approach could involve ring-closing metathesis (RCM) of a diene-containing derivative, which could be synthesized from the parent compound. The resulting cyclic alkene could then be further functionalized to create a fused or bridged system.

Chemo- and Regioselective Functionalization

Given the multiple reactive sites in this compound, achieving chemo- and regioselectivity is a critical aspect of its derivatization. nih.govurfu.runih.gov The choice of reagents and reaction conditions plays a pivotal role in directing the outcome of a reaction.

Chemoselectivity: The relative reactivity of the oxetane ring, the nitro group, and the aromatic ring can be controlled. For instance, catalytic hydrogenation under mild conditions would selectively reduce the nitro group without affecting the oxetane ring or the aromatic methoxy group. Conversely, strong Lewis acids would preferentially activate the oxetane ring for nucleophilic attack.

Regioselectivity: In electrophilic aromatic substitution reactions, the directing effects of the methoxy and nitro groups will determine the position of the incoming substituent. For nucleophilic ring-opening of the oxetane, the regioselectivity is governed by steric and electronic factors, with attack generally favored at the less substituted carbon.

Table 3: Examples of Chemo- and Regioselective Reactions

| Reaction | Reagent/Conditions | Major Product | Selectivity |

| Nitro Reduction | SnCl₂·2H₂O, EtOH, reflux | 3-(4-Amino-2-methoxyphenoxy)oxetane | Chemoselective |

| Oxetane Ring Opening | TiCl₄, NaI, MeCN | 1-Iodo-3-(2-methoxy-4-nitrophenoxy)propan-2-ol | Regioselective |

| Aromatic Bromination | NBS, MeCN, rt | 3-(5-Bromo-2-methoxy-4-nitrophenoxy)oxetane | Regioselective |

This table provides hypothetical examples of selective transformations based on established chemical principles.

Exploration of Advanced Applications for 3 2 Methoxy 4 Nitrophenoxy Oxetane and Its Derivatives

Contributions to Pharmaceutical and Medicinal Chemistry

The incorporation of the oxetane (B1205548) motif, as seen in 3-(2-Methoxy-4-nitrophenoxy)oxetane, into drug candidates is a strategy employed to fine-tune critical properties. nih.gov The electronegative oxygen atom within the strained four-membered ring imparts a strong inductive electron-withdrawing effect and serves as a hydrogen-bond acceptor. nih.govacs.org These features can be leveraged to modulate aqueous solubility, lipophilicity (LogD), metabolic stability, and the basicity (pKa) of nearby functional groups, which are all crucial parameters in drug discovery. nih.govnih.gov

Design and Synthesis of Bioisosteres

A key application of the oxetane ring in medicinal chemistry is its use as a bioisostere—a chemical substituent that can replace another group within a biologically active molecule without significantly altering its primary biological activity, while potentially improving its pharmacological profile. tcichemicals.comtcichemicals.com

The oxetane motif has been successfully employed as a bioisosteric replacement for several common chemical groups:

gem-Dimethyl Groups: In drug candidates, gem-dimethyl groups are often used to block sites susceptible to metabolic oxidation. However, they increase the molecule's lipophilicity. Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane can maintain metabolic stability without the associated increase in lipophilicity. nih.govacs.org

Carbonyl Groups: The oxetane ring can mimic the hydrogen-bonding properties and dipole moment of a carbonyl group (C=O) found in ketones, esters, and amides. nih.govnih.gov This substitution can enhance the stability of the molecule, as oxetanes are not susceptible to the same enzymatic attacks or epimerization at adjacent stereocenters that can affect carbonyl compounds. acs.org

Other Cyclic Ethers and Rings: Spirocyclic building blocks containing oxetane have been developed as bioisosteres for more common heterocycles like morpholine (B109124) and piperazine (B1678402). tcichemicals.comtcichemicals.com Furthermore, oxetan-3-ol (B104164) has been investigated as a potential surrogate for the carboxylic acid functional group. nih.gov

The synthesis of 3-substituted oxetanes, which would include derivatives of this compound, often utilizes oxetan-3-one as a key starting material. acs.orgbeilstein-journals.org Advances in synthetic methodologies have expanded the library of available oxetane building blocks, facilitating their incorporation into complex drug-like molecules. rsc.orgnih.govacs.org For instance, methods for the coupling of aryl groups to the 3-position of the oxetane ring are crucial for creating derivatives like the one under discussion. ethz.ch

In Vitro Biological Activity Profiling of Derivatives

The true value of a chemical scaffold is determined by the biological activity of its derivatives. In vitro assays are fundamental in profiling the potential of new chemical entities.

The oxetane ring is a feature of several potent anticancer agents, most notably the natural product paclitaxel (B517696) (Taxol®) and its semi-synthetic analogues, docetaxel (B913) and cabazitaxel. nih.gov In these molecules, the oxetane ring is believed to act as a conformational lock, contributing to the high binding affinity and cytotoxicity of the compounds. nih.govacs.org

Derivatives of various oxetane-containing scaffolds have been evaluated for their ability to inhibit the proliferation of cancer cells. For example, research into inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a target in immuno-oncology, has shown that incorporating an oxetane moiety can significantly improve physicochemical properties while maintaining potent enzymatic inhibition in the nanomolar range. nih.gov Similarly, oxetane derivatives have been developed as potent inhibitors of protein arginine methyltransferase 5 (PRMT5), demonstrating effective blockage of tumor cell proliferation. nih.gov

Table 1: Examples of Cytotoxic Activity in Oxetane Derivatives

| Compound Class | Target | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pan-FLT3 Inhibitor (Crenolanib) | FLT3 mutations | Ba/F3 | 1.3 - 67.8 nM | nih.gov |

| PRMT5 Inhibitor | PRMT5 | MV4-11 | 4.2 nM (enzymatic) | nih.gov |

| IDO1 Inhibitor | IDO1 | Cell-based assay | <10 nM | nih.gov |

The oxetane motif has also been explored in the context of anti-infective agents. Oxetane-containing nucleoside analogues have been synthesized and investigated for their potential against viruses. acs.orgethz.ch For instance, certain oxetane derivatives have shown positive results in Hepatitis C Virus (HCV) replicon assays. acs.org More recently, an oxetane-substituted piperidine (B6355638) derivative, AZ-27, was identified as a highly potent inhibitor of the Respiratory Syncytial Virus (RSV) L protein, with an EC₅₀ of 10 nM, by blocking the initiation of viral RNA synthesis. nih.gov

The ability of the oxetane ring to modulate physicochemical properties makes it a valuable tool for optimizing ligands for various receptors and enzymes. The introduction of an oxetane can alter a compound's conformation, solubility, and metabolic stability, thereby enhancing its interaction with a biological target. acs.org

For example, in the development of inhibitors for Bruton's tyrosine kinase (Btk), the addition of an oxetane to a piperazine ring was a critical step in lowering the pKa, which helped to overcome issues with hepatotoxicity seen in earlier analogues. acs.org In another case, an oxetane was introduced into a series of GLP-1 receptor agonists, which increased potency without negatively affecting other key properties. nih.gov Oxetane derivatives have also been developed as potent and selective inhibitors of matrix metalloproteinase-13 (MMP-13) and mitogen-activated protein kinase-interacting kinases (MNK1/2), showing significant improvements in metabolic stability and bioavailability over non-oxetane analogues. nih.gov

Table 2: Receptor/Enzyme Modulatory Activity of Oxetane Derivatives

| Compound Series | Target | Effect of Oxetane | Reference |

|---|---|---|---|

| Fenebrutinib series | Bruton's tyrosine kinase (Btk) | Lowered piperazine pKa from 7.8 to 6.3, reducing toxicity | acs.org |

| Danuglipron series | GLP-1 Receptor | Increased potency without negative impact on LogD | nih.gov |

| MMP-13 Inhibitors | MMP-13 | Improved metabolic stability and aqueous solubility | nih.gov |

| MNK Inhibitors | MNK1/2 | Enhanced potency and improved in vivo PK profile | nih.gov |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule, such as the this compound core, contribute to its biological activity. For oxetane-containing compounds, SAR studies often focus on how modifications to the substitution pattern on the oxetane ring and the attached aryl group affect potency, selectivity, and pharmacokinetic properties. nih.govfrontiersin.orgnih.govmdpi.com

Key SAR insights for oxetane derivatives include:

Position of Substitution: The 3-position of the oxetane ring is a common point of attachment, likely due to its synthetic accessibility and the stability of the resulting compounds. acs.orgnih.gov

Influence on Basicity: The electron-withdrawing nature of the oxetane ring significantly reduces the basicity of adjacent amines. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units, which can be crucial for reducing off-target effects, such as hERG ion channel binding. nih.govacs.org

Lipophilicity and Solubility: The introduction of a polar oxetane ring generally lowers lipophilicity (LogD) and increases aqueous solubility, which are often desirable changes to improve a drug candidate's profile. acs.orgnih.gov

Aryl Group Substitution: For a scaffold like 3-(aryloxy)oxetane, the substituents on the phenyl ring (such as the 2-methoxy and 4-nitro groups) would be critical determinants of activity. SAR studies on related phenoxy derivatives have shown that the position and electronic properties (e.g., resonance, dipole moment) of substituents on the phenyl ring are crucial for target engagement and selectivity. nih.gov For example, in a series of 3-phenylcoumarin (B1362560) derivatives targeting Monoamine Oxidase B, the specific functionalization of the phenyl ring was key to achieving high potency. frontiersin.org

These investigations guide medicinal chemists in the rational design of new analogues, allowing for the systematic optimization of lead compounds by modifying the core scaffold and its substituents to achieve a desired biological and pharmacological profile. nih.gov

Innovations in Agrochemical Design

The molecular framework of this compound incorporates features that are highly relevant to modern agrochemical research. The nitrophenyl group, in particular, is a well-established pharmacophore in the design of herbicides. For instance, derivatives of N-nitrophenyl have been designed and synthesized to target acetohydroxyacid synthase (AHAS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants. fao.org Inhibition of this enzyme leads to plant death, making it an effective target for herbicides. fao.org The specific substitution pattern on the phenyl ring of this compound could be systematically modified to optimize its binding affinity and selectivity for the AHAS enzyme in various weed species.

The development of derivatives of this compound could, therefore, represent a novel avenue for creating next-generation herbicides with improved efficacy and environmental profiles. Research in this area would likely focus on synthesizing a library of related compounds with varied substituents on both the phenyl and oxetane rings to establish structure-activity relationships.

Developments in Materials Science

The distinct structural components of this compound also point towards significant potential in the field of materials science, particularly in the creation of advanced functional polymers and materials with tailored optical and electronic properties.

Integration into Novel Functional Polymers

The oxetane ring is known for its ability to undergo ring-opening polymerization. radtech.orgwikipedia.org This reaction is driven by the high strain energy of the four-membered ring (approximately 107 kJ/mol), which allows it to be polymerized under cationic conditions to form polyethers. radtech.orgwikipedia.org The resulting polyoxetanes can be engineered as valuable polymers. wikipedia.org By functionalizing the oxetane monomer, specific properties can be introduced into the resulting polymer chain.

In the case of this compound, the pendant nitrophenoxy group would be incorporated into the polymer backbone. This could lead to the creation of functional polymers with unique characteristics. For example, polymers containing oxetane units have been explored for applications in photo-curable systems and as engineering plastics. radtech.orgwikipedia.org The presence of the aromatic and nitro-functionalized side chains from the this compound monomer could impart properties such as high thermal stability, specific refractive indices, or enhanced adhesion to various substrates. Researchers have successfully synthesized functional polymers by creating new ring-opening addition reactions of oxetanes with various reagents, indicating the versatility of this chemical class in polymer synthesis. radtech.org

| Potential Polymer Property | Contributing Moiety | Rationale |

| High Thermal Stability | Nitrophenoxy Group | The aromatic nature of the side chain can increase the degradation temperature of the polymer. |

| Modified Refractive Index | Nitrophenoxy Group | The electron-withdrawing nitro group and the aromatic ring can influence the polymer's optical properties. |

| Photo-reactivity | Oxetane Ring | The oxetane ring can be used in photo-initiated cationic polymerization to create cross-linked polymer networks. radtech.org |

| Enhanced Solubility | Oxetane Ring | The polar ether linkages in the polyoxetane backbone can improve solubility in certain solvents. acs.org |

This table presents hypothetical properties based on the structural components of this compound.

Tailored Materials with Specific Optical or Electronic Characteristics

The electronic structure of the this compound molecule suggests its potential use in creating materials with specific optical or electronic functions. Nitroaromatic compounds are known to possess interesting electronic properties, including the ability to act as organic semiconductors and to exhibit nonlinear optical (NLO) effects. researchgate.net These properties arise from the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring, which can create a significant molecular dipole moment and enhance the material's response to an external electric field.

Computational Chemistry and Theoretical Investigations of 3 2 Methoxy 4 Nitrophenoxy Oxetane

Quantum Chemical Characterization of Electronic Structure and Bonding

The electronic properties of 3-(2-Methoxy-4-nitrophenoxy)oxetane are largely dictated by the interplay of its constituent functional groups: the oxetane (B1205548) ring, the methoxy (B1213986) group, and the nitro group, all attached to a central benzene (B151609) ring. The methoxy group (-OCH₃) is an electron-donating group, increasing the electron density on the aromatic ring through resonance. Conversely, the nitro group (-NO₂) is a strong electron-withdrawing group, significantly decreasing the electron density on the ring. The oxetane ring, connected via an ether linkage, also influences the electronic environment.

DFT studies on similar aromatic ethers and nitro-aromatic compounds have shown that the distribution of electron density is highly polarized. nih.govcam.ac.uk In this compound, the highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich methoxy-substituted part of the benzene ring, while the lowest unoccupied molecular orbital (LUMO) will likely be centered on the electron-deficient nitro-substituted region. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and spectroscopic properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

The bonding within the molecule can also be analyzed using quantum chemical methods. The bonds within the aromatic ring exhibit partial double bond character, typical of aromatic systems. The C-O bonds of the ether linkages and the C-N bond of the nitro group will have distinct bond lengths and strengths, which can be precisely calculated. The strained four-membered oxetane ring possesses inherent ring strain energy, estimated to be around 106 kJ/mol for an unsubstituted oxetane, which influences its chemical behavior. nih.gov

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| HOMO Localization | Primarily on the methoxy-substituted benzene ring | Electron-donating nature of the methoxy group |

| LUMO Localization | Primarily on the nitro-substituted benzene ring | Electron-withdrawing nature of the nitro group |

| Bonding | Aromatic C-C bonds, polarized C-O and C-N bonds | Standard principles of chemical bonding |

| Reactivity | Influenced by the HOMO-LUMO gap and ring strain | General principles of chemical reactivity |

Conformational Analysis and Dynamic Properties

The three-dimensional structure and flexibility of this compound are crucial for its interactions with biological systems. Conformational analysis helps to identify the most stable arrangements of the atoms in space and the energy barriers between different conformations.

The oxetane ring itself is not planar and can adopt a puckered conformation. nih.govutexas.edu The degree of puckering is influenced by the substituents on the ring. For a 3-substituted oxetane like the title compound, the substituent can occupy either an axial or an equatorial position relative to the ring. The relative stability of these conformers is determined by steric and electronic effects. The bulky 2-methoxy-4-nitrophenoxy group would likely favor an equatorial position to minimize steric hindrance.

Molecular dynamics simulations can provide further insights into the dynamic properties of the molecule, showing how it flexes and moves over time at a given temperature. These simulations can reveal the accessible conformational space and the timescales of conformational changes, which are important for understanding how the molecule might adapt its shape to bind to a target protein.

Table 2: Predicted Conformational Properties of this compound

| Feature | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| Oxetane Ring | Puckered conformation | General knowledge of oxetane chemistry nih.govutexas.edu |

| Substituent Position | The 2-methoxy-4-nitrophenoxy group likely prefers an equatorial position | Minimization of steric hindrance |

Mechanistic Studies of Reaction Pathways

Theoretical chemistry can be used to explore the potential chemical reactions of this compound, providing insights into its stability and potential for chemical modification. One of the most characteristic reactions of oxetanes is ring-opening, which is driven by the release of ring strain. nih.govmagtech.com.cn

The ring-opening of the oxetane moiety can be initiated by either nucleophiles or electrophiles. Under acidic conditions, the oxygen atom of the oxetane can be protonated, making the ring more susceptible to attack by a weak nucleophile. researchgate.net The regioselectivity of the ring-opening, i.e., which of the C-O bonds is broken, will depend on the reaction conditions and the electronic nature of the substituents. Theoretical calculations can map out the potential energy surface for different reaction pathways, identifying the transition states and intermediates, and thus predicting the most likely products.

The nitro group on the aromatic ring is also a site of potential reactivity. It can be reduced to an amino group, which would significantly alter the electronic and steric properties of the molecule. The methoxy group is generally stable, but can be cleaved under harsh conditions. Computational studies can model these transformations and predict the reaction energies and activation barriers, providing a theoretical basis for designing synthetic routes to modify the molecule.

Table 3: Potential Reaction Pathways for this compound

| Reaction Type | Description | Predicted Outcome |

|---|---|---|

| Oxetane Ring-Opening | Can be initiated by nucleophiles or electrophiles, releasing ring strain. nih.govmagtech.com.cnresearchgate.net | Formation of a 1,3-difunctionalized product. |

| Nitro Group Reduction | Conversion of the nitro group to an amine. | Significant change in the molecule's electronic properties. |

| Ether Cleavage | Cleavage of the ether linkages under harsh conditions. | Degradation of the molecule. |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govrsc.org This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

To perform a molecular docking study of this compound, a specific protein target would need to be chosen. The choice of target would depend on the therapeutic area of interest. Once a target is selected, a docking algorithm can be used to place the molecule into the binding site of the protein in various orientations and conformations, and to score the resulting complexes based on their predicted binding affinity.

The oxetane ring in this compound can act as a hydrogen bond acceptor through its oxygen atom. nih.gov The nitro group can also participate in hydrogen bonding, while the aromatic ring can form pi-pi stacking interactions with aromatic amino acid residues in the protein's binding site. The methoxy group can also influence binding through steric and electronic effects. Docking studies can reveal the key interactions that stabilize the ligand-protein complex and can be used to generate hypotheses about the structure-activity relationship of a series of related compounds. nih.govacs.org

Table 4: Potential Ligand-Target Interactions of this compound

| Functional Group | Potential Interaction | Significance in Binding |

|---|---|---|

| Oxetane Oxygen | Hydrogen bond acceptor. nih.gov | Can anchor the ligand in the binding site. |

| Nitro Group | Hydrogen bond acceptor | Can contribute to binding affinity and specificity. |

| Aromatic Ring | Pi-pi stacking, hydrophobic interactions | Can provide significant binding energy. |

In Silico Pharmacokinetic and Pharmacodynamic Property Prediction

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, as well as their potential toxicity (ADMET). nih.govri.se These predictions can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures.

Various computational models are available to predict a wide range of ADMET properties. For this compound, these models could be used to estimate its aqueous solubility, its permeability across biological membranes (such as the intestinal wall and the blood-brain barrier), its susceptibility to metabolism by cytochrome P450 enzymes, and its potential to cause various forms of toxicity. researchgate.netnih.govasianpubs.org

| Toxicity | To be determined by specific toxicity prediction models | The nitroaromatic moiety may be a structural alert for toxicity |

Future Perspectives and Interdisciplinary Research Directions

Emerging Methodologies for Oxetane (B1205548) Synthesis and Functionalization

The synthesis of oxetanes, once considered challenging, has seen significant advancements, paving the way for the creation of diverse derivatives, including 3-(2-Methoxy-4-nitrophenoxy)oxetane. acs.orgnih.gov Traditional methods like the Paternò-Büchi reaction, which involves a [2+2] photocycloaddition, and the intramolecular Williamson ether synthesis are still relevant. acs.orgmagtech.com.cn However, recent progress has focused on developing more efficient and versatile strategies.

Emerging synthetic routes that could be applied to produce or further functionalize this compound include:

Late-stage C-H functionalization : Recent breakthroughs allow for the direct introduction of oxetane rings onto complex molecules by activating C-H bonds, offering a more streamlined synthetic pathway. nih.govacs.org

Photoredox Catalysis : Light-induced cross-coupling reactions are emerging as powerful tools for creating C-C bonds, which could be used to attach the 2-methoxy-4-nitrophenoxy group to a pre-formed oxetane ring or vice-versa. beilstein-journals.org

Ring-Expansion Reactions : The expansion of epoxides using sulfur ylides presents an alternative method to construct the oxetane core. illinois.edu

Flow Chemistry : The application of continuous flow technologies can improve the safety and scalability of oxetane synthesis, particularly for reactions that are highly exothermic or involve unstable intermediates. illinois.edu

These advanced methodologies not only facilitate the synthesis of the core structure but also open avenues for creating a library of analogues by modifying the aromatic ring or the oxetane moiety for structure-activity relationship (SAR) studies.

Unexplored Biological Target Identification

The oxetane motif is an increasingly popular feature in modern drug discovery, valued for its low molecular weight, polarity, and three-dimensional nature. nih.govnih.gov It can act as a bioisostere for carbonyl groups or gem-dimethyl groups, potentially improving a drug candidate's pharmacokinetic profile. acs.orgnih.gov For this compound, the combination of the oxetane ring and the nitroaromatic system suggests several avenues for biological investigation.

Potential, yet unexplored, biological applications could include:

Kinase Inhibition : Many kinase inhibitors incorporate heterocyclic rings. The specific geometry and electronic properties of this compound could allow it to fit into the ATP-binding pocket of various kinases, which are key targets in oncology. nih.gov

Antiviral Agents : The oxetane moiety has been incorporated into antiviral drug candidates to fine-tune properties like basicity and tissue distribution. nih.gov For instance, in the development of respiratory syncytial virus (RSV) inhibitors, the oxetane ring was crucial for optimizing the pharmacokinetic profile. nih.gov

Enzyme Inhibition : The nitro group can act as a key interacting element or be metabolically reduced to other functional groups, potentially leading to inhibitors of enzymes like matrix metalloproteinases (MMPs), which are implicated in diseases such as cancer. nih.gov

Given that over 100 peer-reviewed publications on medicinal chemistry campaigns involving oxetanes were published between 2017 and 2022, there is a strong precedent for exploring the biological activity of novel oxetane-containing compounds like this compound. nih.gov

Synergistic Applications in Nanotechnology and Drug Delivery Systems

The distinct properties of oxetanes also lend themselves to applications in materials science, particularly in nanotechnology and drug delivery. The polarity and hydrogen bond accepting capability of the oxetane ether oxygen can be exploited to modify the surface properties of nanomaterials. illinois.edu

Future interdisciplinary research could focus on:

Functionalized Nanoparticles : this compound could be used as a surface ligand for nanoparticles. The oxetane portion could enhance aqueous solubility and stability, while the nitroaromatic part could be used for further conjugation or as a reporter group.

Controlled Release Systems : Oxetane-containing polymers can be designed to be responsive to specific stimuli. Research has explored oxazolines, another class of small heterocycles, as linkers for pH-dependent release from silica (B1680970) nanoparticles. pitt.edu A similar strategy could be envisioned for oxetane-based systems, where the strained ring is opened under specific conditions to release a payload.

Novel Polymer Materials : The ring-opening polymerization of oxetanes can produce polyethers with unique properties. The copolymerization of functionalized oxetanes with carbon dioxide is a known process to create aliphatic polycarbonates, suggesting that this compound could be a monomer for novel, functional polymers. rsc.orgresearchgate.net

Sustainable Synthesis and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles, which aim to reduce waste, minimize energy consumption, and use renewable resources. ijpsjournal.comrsc.orgfq-unam.org Applying these principles to the synthesis of this compound is a critical future direction.

Key green chemistry strategies could include:

Catalytic Processes : Employing catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste. youtube.com This includes the use of transition metal, enzymatic, or organocatalysts for the synthesis. fq-unam.org

Use of Greener Solvents : Replacing traditional volatile organic solvents with safer alternatives like water, ethanol, or supercritical fluids can drastically lower the environmental impact of the synthesis. ijpsjournal.com

Energy Efficiency : Methodologies such as microwave-assisted synthesis or photochemical reactions that operate at ambient temperatures can reduce energy consumption compared to classical heating methods. ijpsjournal.comyoutube.com

Renewable Feedstocks : A long-term goal would be to derive the starting materials for the synthesis from renewable biomass sources rather than petrochemicals. fq-unam.orgyoutube.com For example, platform chemicals derived from glucose could potentially serve as precursors. fq-unam.org

By integrating these green chemistry principles, the production of this compound and related compounds can be made more environmentally friendly and economically viable. youtube.com

Q & A

What synthetic methodologies are recommended for preparing 3-(2-Methoxy-4-nitrophenoxy)oxetane with high purity?

Answer:

The compound can be synthesized via Michael addition reactions , leveraging the electrophilic nature of nitroalkenes. A one-pot synthesis approach is recommended, where 3-(nitromethylene)oxetane acts as a Michael acceptor and reacts with methoxy-substituted phenols under mild conditions (e.g., room temperature, polar aprotic solvents like DMF or THF). Catalytic bases such as triethylamine or DBU can enhance nucleophilic attack efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity. This method aligns with protocols used for analogous nitro-functionalized oxetanes .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

Key techniques include:

- X-ray crystallography for unambiguous confirmation of molecular geometry and bond lengths (e.g., C–O and C–NO₂ distances) .

- Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁴N) to identify substituent environments and verify nitro/methoxy group positioning .

- Vibrational spectroscopy (IR/Raman) to detect functional groups like nitro (stretching ~1520 cm⁻¹) and methoxy (C–O–C ~1250 cm⁻¹) .

- Differential Scanning Calorimetry (DSC) to assess thermal transitions (melting/decomposition) and stability .

How does the substitution pattern (methoxy vs. nitro groups) influence the thermal stability and decomposition pathways of 3-substituted oxetanes?

Answer:

- Nitro groups lower thermal stability due to weaker C–NO₂ bonds (bond dissociation energy ~200–250 kJ/mol), which act as "trigger bonds" initiating decomposition. Computational studies (e.g., CBS-4M theory) show nitro-substituted oxetanes decompose at 160–185°C .

- Methoxy groups enhance stability via electron-donating effects, increasing C–O bond strength and delaying decomposition. However, steric hindrance from bulky substituents may offset this benefit. Comparative DSC studies of analogs (e.g., 3-methoxy vs. 3-nitro oxetanes) reveal decomposition temperature differences of ~20–30°C .

What computational approaches are suitable for predicting the detonation performance and sensitivity of nitro-functionalized oxetanes like this compound?

Answer:

- EXPLO5 V6.04 : Calculates detonation velocity () and pressure () using density, enthalpy of formation (), and elemental composition. For example, nitro-oxetane analogs achieve ~7,000 m/s and ~17–24 GPa .

- Gaussian 16 (CBS-4M) : Estimates and bond dissociation energies to assess thermal stability .

- Hirshfeld Surface Analysis : Predicts sensitivity by analyzing intermolecular interactions (e.g., O–H/N–H contacts reduce friction/impact sensitivity) .

How can contradictions between predicted molecular stability (via Hirshfeld analysis) and empirical sensitivity tests (e.g., impact/friction) be resolved in oxetane-based energetic materials?

Answer:

Discrepancies often arise from crystal packing effects not captured in Hirshfeld models. For example:

- Compound 4 (nitro-oxetane) showed lower-than-predicted sensitivity (impact: 2–3 J; friction: 120 N) due to stabilizing O–H interactions in its crystal lattice .